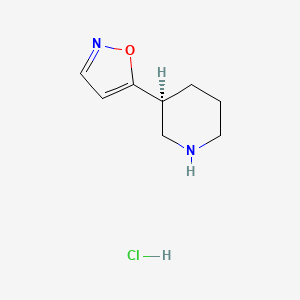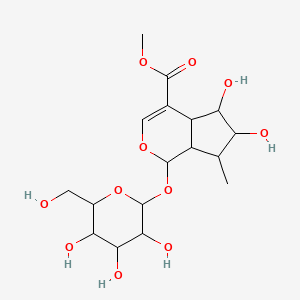
5-deoxypulchelloside I 6beta-hydroxyloganin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-deoxypulchelloside I 6beta-hydroxyloganin is a natural product with a chemical formula of C17H26O11 and a molecular weight of 406.38 g/mol . It is a white or off-white crystalline powder, soluble in water and polar organic solvents . This compound is known for its various biological activities, including anti-inflammatory, antioxidant, anti-tumor, and antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-deoxypulchelloside I 6beta-hydroxyloganin can be synthesized through chemical synthesis or extracted from natural plants . The specific preparation method depends on the starting materials and reaction conditions used . For instance, it can be isolated from the aerial parts of the Lamiaceae plant Eremostachys laciniata .
Industrial Production Methods
Industrial production of this compound typically involves extraction from natural sources due to its complex structure . The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
5-deoxypulchelloside I 6beta-hydroxyloganin undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activities or to study its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
5-deoxypulchelloside I 6beta-hydroxyloganin has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-deoxypulchelloside I 6beta-hydroxyloganin involves its interaction with various molecular targets and pathways . It exerts its effects by modulating signaling pathways related to inflammation, oxidative stress, and cell proliferation . The compound’s hydroxyl groups play a crucial role in its biological activities by interacting with specific enzymes and receptors .
Comparison with Similar Compounds
5-deoxypulchelloside I 6beta-hydroxyloganin is unique due to its specific structural features, such as the presence of hydroxyl groups at C6 and C7 and the absence of a double bond in the C7-C8 position . Similar compounds include:
Geniposide: Lacks the hydroxyl groups at C6 and C7 and has a double bond in the C7-C8 position.
Pulchelloside I: Similar to 5-deoxypulchelloside I but with an extra hydroxyl group at C5.
These structural differences contribute to the distinct biological activities and applications of this compound .
Properties
Molecular Formula |
C17H26O11 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
methyl 5,6-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C17H26O11/c1-5-8-9(12(21)10(5)19)6(15(24)25-2)4-26-16(8)28-17-14(23)13(22)11(20)7(3-18)27-17/h4-5,7-14,16-23H,3H2,1-2H3 |
InChI Key |
QDEYKGKBMCIYCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(C(C1O)O)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rac-tert-butyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate, cis](/img/structure/B12312183.png)
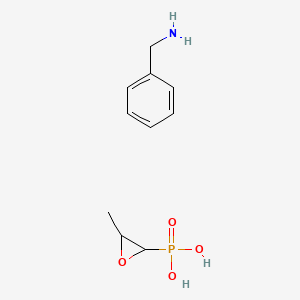
![[2-(Piperidin-4-ylmethyl)phenyl]methanol hydrochloride](/img/structure/B12312206.png)
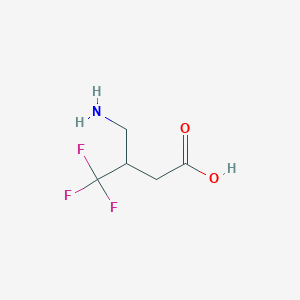
![1-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12312212.png)
![2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}-1,3-thiazole-4-carboxylic acid hydrochloride](/img/structure/B12312218.png)
![2-[8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine](/img/structure/B12312219.png)
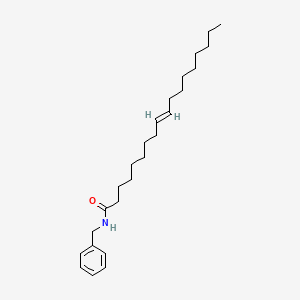
![5H,6H,7H-pyrrolo[3,2-c]pyridazine hydrochloride](/img/structure/B12312228.png)
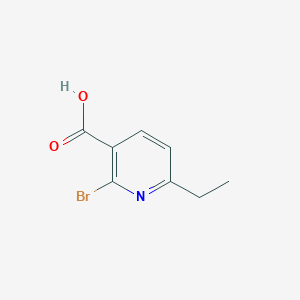
![4-[2-(furan-3-yl)ethyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one](/img/structure/B12312237.png)
![rac-(4R,5S)-4-(aminomethyl)-1-tert-butyl-5-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]pyrrolidin-2-one, trans](/img/structure/B12312240.png)
